3-Amino-4-chloro-N-(o-tolyl)benzamide
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Description
3-Amino-4-chloro-N-(o-tolyl)benzamide, also known as OTBABA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound belongs to the class of benzamides and has a molecular formula of C15H14ClN2O.
Scientific Research Applications
Electrospray Mass Spectrometry and Fragmentation
Derivatives of N-linked glycans were prepared from amino-substituted benzamides, including 4-amino-N-(2-diethylaminoethyl)benzamide, showing their use in mass spectrometry for analyzing glycan structures. This method can elucidate complex biological molecules' structures and interactions, contributing to understanding their biological roles and applications in biomarker discovery and drug development (Harvey, 2000).
Synthesis and Characterization of Polymers
Research into organo-soluble poly(p-benzamides) synthesized from derivatives, including amino-substituted benzamides, highlights their potential in creating new materials with unique properties. These polymers exhibit good solubility and high aggregation tendencies in organic solvents, suggesting applications in nanotechnology and materials science for creating supramolecular assemblies and nanostructures (Seyler & Kilbinger, 2009).
Antioxidant Activity
A study on the electrochemical oxidation of amino-substituted benzamides explored their antioxidant activity. This research is crucial for understanding how these compounds can scavenge free radicals, suggesting potential applications in developing new antioxidant agents for therapeutic use or in industries where oxidative stress mitigation is critical (Jovanović et al., 2020).
Coordination Chemistry
A DFT study on the coordination of benzamide with zinc(II) provides insights into how benzamide derivatives, including amino-substituted ones, can interact with metal ions. This knowledge is valuable for designing metal-organic frameworks (MOFs), catalysts, and materials for environmental remediation and pharmaceutical applications (Kuevi, 2014).
properties
IUPAC Name |
3-amino-4-chloro-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNIVPBAFPSCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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